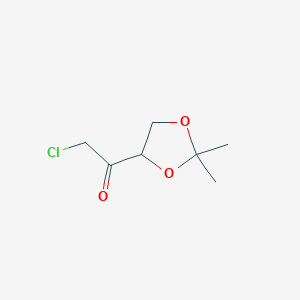

2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone

Description

2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone is a chloro-substituted ethanone derivative featuring a 2,2-dimethyl-1,3-dioxolane ring. The dioxolane moiety acts as a cyclic ketal, providing steric and electronic stabilization to the carbonyl group. Its molecular formula is C₇H₁₁ClO₃ (molecular weight: 178.62 g/mol) . The compound is often used as a synthetic intermediate in organic chemistry, particularly for preparing protected carbonyl derivatives or chiral building blocks in asymmetric synthesis . The chlorine atom at the α-position enhances electrophilicity, enabling nucleophilic substitution reactions, while the dioxolane ring offers stability under basic or acidic conditions .

Properties

Molecular Formula |

C7H11ClO3 |

|---|---|

Molecular Weight |

178.61 g/mol |

IUPAC Name |

2-chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone |

InChI |

InChI=1S/C7H11ClO3/c1-7(2)10-4-6(11-7)5(9)3-8/h6H,3-4H2,1-2H3 |

InChI Key |

HONHOFHLFOJBNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCC(O1)C(=O)CCl)C |

Origin of Product |

United States |

Preparation Methods

Acylation of 1,3-Dioxolane Derivatives Using Strong Acid Catalysts

From European patent EP0050298A2, another approach involves:

- Starting from compounds with general formulae involving 1,3-dioxolane rings.

- Using strong acid catalysts such as 4-methylphenylsulfonic acid, benzenesulfonic acid, naphthalene-1,5-disulfonic acid, glacial acetic acid, sulfuric acid, or phosphoric acid.

- Reaction temperature range: 80–180 °C.

- Use of inert solvents forming azeotropes with water (benzene, toluene, xylene, chlorobenzene, cyclohexane) mixed with alcohols.

- The chlorination or bromination of the ethanone moiety occurs under these conditions.

This method is suitable for preparing halogenated 1,3-dioxolane ethanones, including 2-chloro derivatives, by acylation or halogenation of precursor dioxolane compounds.

Chloromethylation via Condensation with 3-Chloro-1,2-Propanediol

A related preparation of chloromethylated dioxolane derivatives is described in pharmaceutical synthesis literature:

- Starting from 2-(4-chlorophenyl)-1-[4-(hexylthio)phenyl]ethanone.

- Condensation with 3-chloro-1,2-propanediol catalyzed by p-toluenesulfonic acid monohydrate.

- Reflux in benzene with azeotropic removal of water using Dean-Stark apparatus (~8 hours).

- Isolation of 2-(4-chlorobenzyl)-4-(chloromethyl)-2-[4-(hexylthio)phenyl]-1,3-dioxolane.

- This chloromethylated product is a close analog to 2-chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone.

This method emphasizes the importance of acid catalysis and azeotropic water removal to drive the condensation and chloromethylation efficiently.

Improved Synthesis Using Methanesulfonic Acid Catalyst

Canadian patent CA2685797A1 reports an improved synthesis of related bromomethyl dioxolane derivatives, which can be adapted for chloromethyl analogs:

- Use of methanesulfonic acid as catalyst (0.24 mol).

- Reaction under nitrogen bubbling or vacuum stirring.

- After reaction, workup involves ethyl acetate extraction, washing with water and sodium carbonate solution.

- Purification by crystallization from ethanol or diisopropyl ether.

- Yield improvement from 23.7% to 64.8% compared to prior art.

This method highlights the catalytic efficiency of methanesulfonic acid and purification techniques that could be applied to this compound synthesis.

Comparative Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chlorine atom in 2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

- Substitution reactions yield various substituted ethanone derivatives.

- Oxidation reactions produce carboxylic acids or ketones.

- Reduction reactions result in alcohols.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for potential biological activity and interactions with biomolecules.

Medicine:

- Explored for its potential use in drug development and pharmaceutical research.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the carbonyl group are key reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The dioxolane ring provides stability and influences the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related ethanone derivatives:

Reactivity and Stability

- Chlorine Substituent Effects: The target compound’s α-chloro group increases electrophilicity compared to its non-chlorinated analog (C₇H₁₂O₃), making it more reactive in nucleophilic substitutions . 2,2-Dichloro-1-(4-methylphenyl)ethanone (C₉H₈Cl₂O) exhibits greater electrophilic character due to two electron-withdrawing Cl atoms, accelerating reactions like hydrolysis or condensation .

- Dioxolane Ring Influence: The dioxolane ring in the target compound and its (R)-stereoisomer (C₇H₁₁ClO₃) provides steric protection to the carbonyl group, enhancing stability under acidic conditions compared to compounds with free hydroxyl groups (e.g., 2-Chloro-1-(2-hydroxy-4-methylphenyl)ethanone) .

- Aromatic vs. Aliphatic Systems: Compounds with aromatic systems (e.g., indoloquinoxaline in C₁₇H₁₀Cl₂N₂O) exhibit lower solubility in polar solvents due to extended π-conjugation, whereas aliphatic dioxolane-containing derivatives (e.g., the target compound) show improved solubility in organic solvents .

Physical Properties and Solubility

- Molecular Weight Trends: Bulky substituents (e.g., indoloquinoxaline in C₁₇H₁₀Cl₂N₂O) increase molecular weight and reduce volatility. Aliphatic derivatives (e.g., C₇H₁₁ClO₃) generally have lower melting points than aromatic analogs due to weaker intermolecular forces .

Hydrogen Bonding Effects :

- Hydroxyphenyl-containing compounds (e.g., C₉H₉ClO₂) exhibit higher solubility in polar solvents compared to dioxolane derivatives .

Biological Activity

2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 178.62 g/mol. It features a chloro group and a dioxolane ring, which contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study conducted on various halogenated compounds demonstrated that halogen substitutions can enhance the efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the chloro group in this compound may contribute to its antimicrobial properties by disrupting microbial cell membranes or interfering with enzymatic processes essential for microbial survival .

Cytotoxicity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound was tested against various cancer types, including breast and colon cancer cells. The results indicated that it induces apoptosis in these cell lines through the mitochondrial pathway, leading to increased caspase activity and DNA fragmentation .

Synthesis Methods

The synthesis of this compound can be achieved through several methods. One notable approach involves the use of solvent-free conditions which are environmentally friendly and cost-effective. The process typically includes the reaction of chloroacetone with 2,2-dimethyl-1,3-dioxolane under acidic conditions to yield the desired product .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various chloro derivatives, including this compound. The compound showed promising results against multi-drug resistant strains of bacteria with an MIC value ranging from 10 to 30 µg/mL depending on the strain tested .

Case Study 2: Cytotoxic Activity in Cancer Therapy

Another significant investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study reported that treatment with 50 µM concentration resulted in a reduction of cell viability by approximately 70% in MCF-7 breast cancer cells after 48 hours of exposure. Mechanistic studies revealed that the compound activates apoptotic pathways leading to cell death .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 178.62 g/mol |

| Antimicrobial Activity (MIC) | 10 - 30 µg/mL |

| Cytotoxic Concentration | 50 µM |

| Cell Viability Reduction | ~70% (MCF-7 cells) |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.